molecular formula C11H15NO2 B14547841 2-Methyl-2-(2-methylphenoxy)propanamide CAS No. 62100-40-7

2-Methyl-2-(2-methylphenoxy)propanamide

Cat. No.: B14547841
CAS No.: 62100-40-7
M. Wt: 193.24 g/mol
InChI Key: BTAVYJMHRSSIHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(2-methylphenoxy)propanamide is a propanamide derivative featuring a 2-methylphenoxy substituent at the central carbon and a methyl group at the adjacent position. This structure confers unique physicochemical properties, such as solubility and stability, which are critical in pharmaceutical and agrochemical applications.

Properties

CAS No.

62100-40-7

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-methyl-2-(2-methylphenoxy)propanamide

InChI

InChI=1S/C11H15NO2/c1-8-6-4-5-7-9(8)14-11(2,3)10(12)13/h4-7H,1-3H3,(H2,12,13)

InChI Key

BTAVYJMHRSSIHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(C)(C)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-methylphenoxy)propanamide typically involves the reaction of 2-methylphenol with 2-bromo-2-methylpropanamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-methylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-Methyl-2-(2-methylphenoxy)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-methylphenoxy)propanamide involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, influencing biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

2-(2-Methylphenoxy)-N-(1,3-thiazol-2-yl)propanamide (CAS: 723257-92-9)
  • Structure : Replaces the amide nitrogen’s hydrogen with a thiazolyl group.
2-Methyl-2-(o-nitrophenoxy)propanamide
  • Structure: Substitutes the 2-methylphenoxy group with an o-nitrophenoxy moiety.
  • Such derivatives are often intermediates in synthetic pathways for pharmaceuticals .
N-(2-(2-Chlorophenoxy)ethyl)-2-methyl-2-((4-(trifluoromethyl)phenyl)sulfonyl)propanamide (Compound 27)
  • Structure: Incorporates a sulfonyl group and a 2-chlorophenoxyethyl chain.
  • Impact : The sulfonyl group enhances hydrophilicity and may improve antichlamydial activity, as demonstrated in pharmacological studies (HPLC purity: 97.4%) .
Taranabant Analogs (e.g., MK-0364)
  • Structure : Features a pyridinyloxy group and trifluoromethyl substituent.
  • Activity: Acts as a cannabinoid-1 receptor inverse agonist, demonstrating antiobesity effects in rodent models. The trifluoromethyl group enhances metabolic stability and receptor binding affinity compared to simpler phenoxy derivatives .
Naproxen Derivatives (e.g., N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide)
  • Structure : Combines a diphenylethylamine moiety with a naphthylpropanamide backbone.
  • Activity : Retains anti-inflammatory properties akin to naproxen but with modified pharmacokinetics due to the bulky diphenylethyl group .

Physicochemical Properties

Compound Melting Point (°C) Optical Activity ([α]20D) Solubility Reference
(S)-N-(1-hydroxy-3-methylbutan-2-yl)-2-methyl-2-(3-phenylureido)propanamide (58g) 135–136 -38.27 (c = 0.1, CHCl3) Low in polar solvents
2-Methyl-2-(piperazin-1-yl)propanamide dihydrochloride Not reported Not applicable High (hydrochloride salt)
  • Key Observations: Phenoxy vs. Piperazinyl Groups: The hydrochloride salt of the piperazinyl derivative () exhibits higher aqueous solubility due to ionic character, whereas phenoxy analogs are more lipophilic.

Analytical Characterization

  • Spectroscopy :
    • NMR/IR : Used to confirm substituent positions in analogs like N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide .
    • Mass Spectrometry : HRMS and ESI-MS validate molecular weights (e.g., compound 27: [M+H]+ = 481.1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.